N,N,N-Trimethylbutan-2-aminium chloride
Description
N,N,N-Trimethylbutan-2-aminium chloride is a quaternary ammonium salt characterized by a branched alkyl chain with a trimethylammonium group at the second carbon position and a chloride counterion. For instance, the R(−)-1-hydroxy derivative of this compound (with a hydroxyl substituent and bis(trifluoromethylsulfonyl)imide counterion) has been utilized as a chiral ionic liquid in capillary electrophoresis for enantioseparation of binaphthol derivatives .
Properties
CAS No. |
37143-59-2 |
|---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.68 g/mol |
IUPAC Name |
butan-2-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H18N.ClH/c1-6-7(2)8(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VDLLEKOTQNHQRG-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N-Trimethylbutan-2-aminium chloride can be synthesized through the reaction of 2-chlorobutane with trimethylamine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction is as follows:
2-Chlorobutane+Trimethylamine→N,N,N-Trimethylbutan-2-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethylbutan-2-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different organic compounds.
Scientific Research Applications
N,N,N-Trimethylbutan-2-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cellular structures.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,N-Trimethylbutan-2-aminium chloride exerts its effects involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and preservative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their differences, and applications:
Chiral Ionic Liquids
The hydroxylated analog (R(−)-1-hydroxy-N,N,N-trimethylbutan-2-aminium NTf₂) demonstrated efficacy in enantiomer separation. Its chiral recognition capability arises from hydrogen bonding between the hydroxyl group and analytes, a feature absent in the non-hydroxylated chloride variant. This highlights how functional group modifications (e.g., hydroxylation) enhance chiral selectivity .
Industrial Surfactants
The soya acyl derivative (CAS 391232–99–8) is regulated under significant new use rules (SNURs) for industrial applications, indicating its utility as a surfactant or emulsifier. Unlike the target compound, its long-chain acyl group improves lipid solubility, making it suitable for formulations requiring hydrophobic interactions .
Pharmaceutical Intermediates
The amide derivative (1257848-66-0) replaces the quaternary ammonium group with a protonated amide, reducing its ionic character. This modification likely alters its solubility and reactivity, positioning it as a precursor in drug synthesis. For example, amides are common in peptide mimetics or enzyme inhibitors .
Hydrophilic Derivatives
2,3-Dihydroxy-N,N,N-trimethylpropan-1-aminium chloride (CAS 30315-46-9) incorporates two hydroxyl groups, increasing hydrophilicity. Such compounds may serve in biomedical contexts, such as drug delivery systems requiring aqueous compatibility .
Critical Analysis of Property-Activity Relationships
- Counterion Effects : The chloride counterion in the target compound contrasts with NTf₂⁻ in the hydroxylated analog. Chloride offers higher water solubility, while NTf₂⁻ enhances thermal stability and ionic liquid performance .
- Branching vs. Linearity : The branched butan-2-aminium structure of the target compound may confer steric hindrance, affecting interactions with biomolecules compared to linear-chain analogs like the soya acyl derivative .
- Functional Groups : Hydroxyl or amide groups introduce hydrogen-bonding capacity, altering solubility and chiral recognition. The absence of these groups in the target compound limits its use in enantioselective applications but may improve stability in harsh conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N,N,N-Trimethylbutan-2-aminium chloride?
- Methodology : Two primary routes are adapted from analogous quaternary ammonium salts:
- Direct alkylation : React butan-2-amine with methyl chloride or methyl iodide under basic conditions (e.g., NaOH). Excess methylating agent ensures complete quaternization .
- Multi-step synthesis : Start with 2-(methylamino)butanol, followed by sequential methylation and chloride ion exchange. This method avoids harsh alkylation conditions but requires purification after each step .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Compare chemical shifts to known quaternary ammonium salts (e.g., δ ~3.2 ppm for N-methyl groups) .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid). Monitor for [M-Cl] ions in positive-ion mode .
- Elemental analysis : Verify C, H, N, and Cl percentages match theoretical values (e.g., Cl content via ion chromatography) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence the compound’s physicochemical properties?
- Comparative analysis :
- Shorter chains (e.g., ethyl derivatives) exhibit higher solubility in polar solvents but lower thermal stability.
- Longer chains (e.g., docosyl derivatives) show increased hydrophobicity and micelle-forming potential .
Q. What challenges arise in detecting trace amounts of this compound in complex matrices?
- Analytical hurdles :
- Matrix interference : Co-eluting substances in biological/environmental samples mask target signals.
- Sensitivity : Limits of detection (LOD) < 1 ppm require advanced techniques like UPLC-MS/MS with multiple reaction monitoring (MRM) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Degradation pathways :
- Acidic conditions (pH < 3): Hydrolysis of the quaternary ammonium group may yield tertiary amines and chlorinated byproducts.
- Alkaline conditions (pH > 10): Hofmann elimination can generate alkenes and trimethylamine .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
- Potential causes :
- Solvent effects : Shifts vary in DO vs. CDCl.
- Counterion interactions : Chloride vs. hydroxide ions alter electron density around the ammonium center .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for this compound
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct alkylation | 65–75 | >90% | Short reaction time | Requires excess CHX |
| Multi-step synthesis | 50–60 | >95% | High purity | Time-intensive |
| Data adapted from |
Table 2 : Stability of this compound Under Varying pH
| pH | Degradation Products | Half-Life (Days, 25°C) |
|---|---|---|
| 2 | Trimethylamine + chlorobutane | 7 |
| 7 | Stable (<5% degradation) | >30 |
| 12 | Butene derivatives + NH(CH) | 10 |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
